molecular formula C14H19FN2O2 B3027153 Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate CAS No. 1233955-79-7

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate

Cat. No. B3027153
CAS RN: 1233955-79-7
M. Wt: 266.31
InChI Key: XPEOSPJDZJVUBS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate is a compound that falls within the broader class of piperidine derivatives, which are known for their diverse pharmacological properties. Piperidine analogues are often explored for their binding affinity to various neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT) . The structural variations in these compounds, particularly the N-substituent, play a crucial role in determining their affinity and selectivity for these transporters .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the use of ethylene spacers with heterocyclic moieties and amine functionalities . For instance, the reaction of heterocyclic building blocks with tetracyanoquinodimethane (TCNQ) can lead to interesting crystal structures and properties such as strong fluorescence and thermal stability . Another approach to synthesizing substituted piperidines involves the reduction and functionalization of ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which can lead to pharmacologically interesting compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various analytical techniques, including single-crystal X-ray diffraction. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond that generates an S(6) graph-set motif . Similarly, the crystal structures of other piperidine derivatives reveal differences in the conformation and orientation of substituent groups, which can influence their chemical properties and interactions .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including nucleophilic substitution and oxidation-reductive amination . The choice of substituents and reaction conditions can lead to the formation of diverse compounds with unique chemical structures and potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms and aromatic rings can affect the compound's electronic properties and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H…π interactions, can also impact the compound's solubility, melting point, and stability . These properties are crucial for the development of piperidine-based drugs and materials with desired pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Disposition and Metabolism in Humans :

    • The study on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, provides insights into the pharmacokinetics and biotransformation pathways of similar compounds. The research indicates extensive metabolism and principal excretion via feces, highlighting the compound's pharmacokinetic profile (Renzulli et al., 2011).
  • Pharmacokinetics of Irinotecan Active Metabolite :

    • A study focusing on the pharmacokinetics of SN-38, the active metabolite of irinotecan, in patients with advanced colorectal cancer, demonstrates the complex interactions between drugs and their metabolites, which could be relevant for understanding the behavior of related compounds in the human body (Yokoo et al., 2009).

Diagnostic Imaging Applications

  • Diagnostic Imaging with FACBC :
    • The development of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) labeled with 18F for nuclear medicine imaging, particularly in tumor localization, suggests the potential application of related compounds in diagnostic imaging. This study showcases the utility of amino acid analogs in enhancing the visualization of tumors via PET imaging (Shoup et al., 1999).

Pharmacodynamics and Therapeutic Applications

  • Pharmacological Properties of Analogs :

    • The pharmacological characterization of CERC-301, a GluN2B-selective NMDA receptor antagonist, offers insights into the therapeutic applications of similar compounds, particularly in the context of major depressive disorder. This study highlights the importance of receptor selectivity and occupancy in determining the therapeutic efficacy and safety profile of such compounds (Garner et al., 2015).
  • Anticoagulant Properties :

    • Research on MD 805, an anticoagulant used in patients undergoing maintenance hemodialysis, shows how similar compounds can significantly impact platelet activation and coagulation times, offering potential applications in anticoagulation therapy (Matsuo et al., 1986).

Safety and Hazards

According to the Safety Data Sheet, Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

properties

IUPAC Name

ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)10-6-8-17(9-7-10)12-5-3-4-11(15)13(12)16/h3-5,10H,2,6-9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEOSPJDZJVUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200172
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233955-79-7
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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